

# Application Note & Protocols: Quantifying Protein Concentration after Cy5-PEG7-SCO Labeling

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## Compound of Interest

Compound Name: **Cy5-PEG7-SCO**

Cat. No.: **B12380727**

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Audience: Researchers, scientists, and drug development professionals.

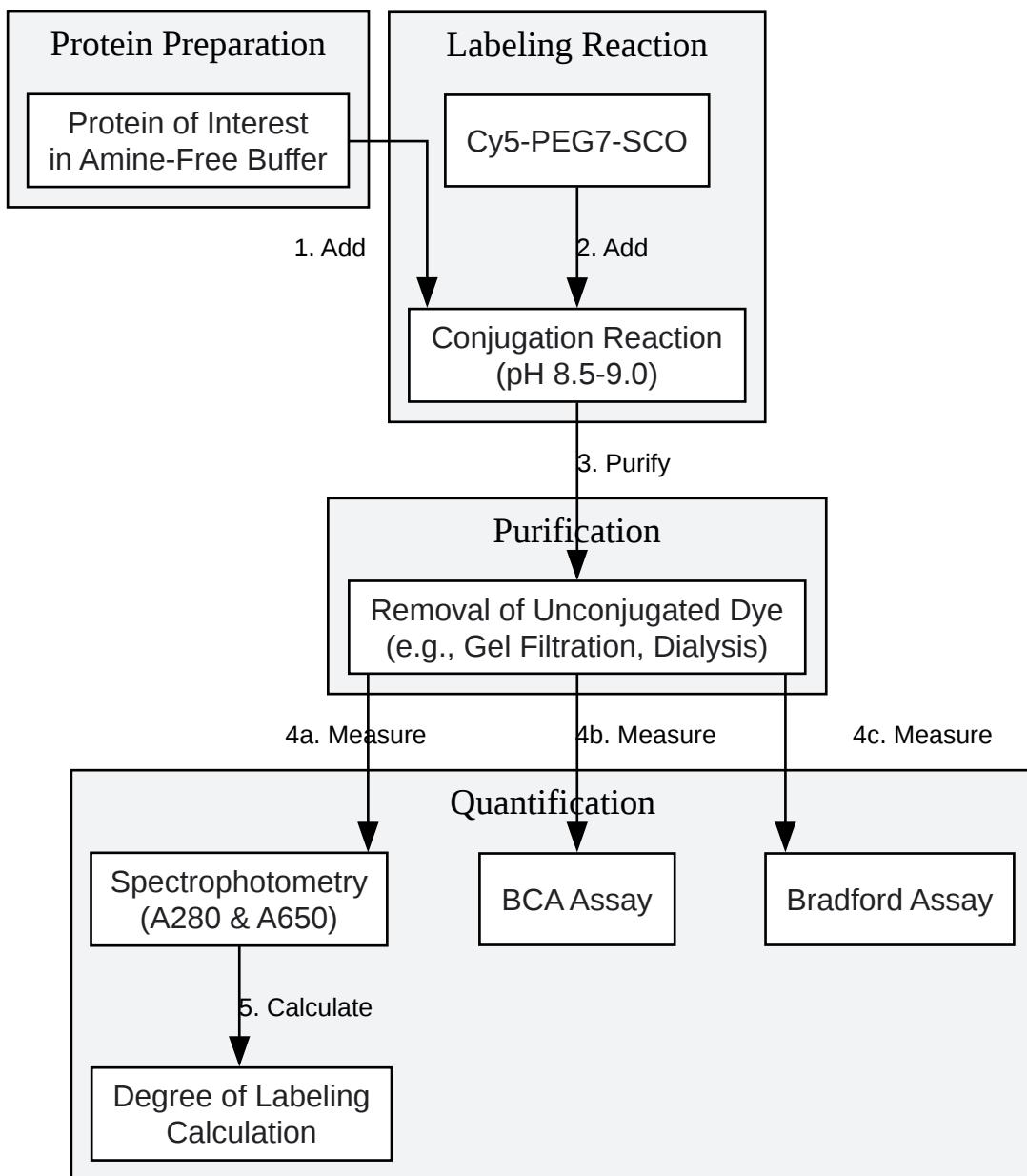
## Introduction

Covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biomedical research and drug development, enabling sensitive detection and quantification in a multitude of applications such as immunoassays, fluorescence microscopy, and *in vivo* imaging. The **Cy5-PEG7-SCO** linker combines the bright and photostable cyanine 5 (Cy5) fluorophore with a polyethylene glycol (PEG) spacer and a sulfonyl chloride (SCO) reactive group. This combination offers excellent spectral properties in the far-red region, minimizing autofluorescence from biological samples, while the PEG spacer enhances solubility and reduces steric hindrance. The SCO group reacts efficiently with primary amines on proteins, such as the side chain of lysine residues, to form stable sulfonamide bonds.

Accurate determination of protein concentration and the degree of labeling (DOL) after the conjugation reaction is critical for the reliability and reproducibility of downstream experiments. The presence of the Cy5 dye, which absorbs light in both the visible and UV regions, can interfere with common protein quantification methods. This application note provides detailed protocols for labeling proteins with **Cy5-PEG7-SCO** and outlines several methods for accurate protein concentration determination post-labeling, highlighting their respective advantages and limitations.

# Signaling Pathways and Experimental Workflow

The following diagram illustrates the overall workflow for protein labeling and subsequent quantification.



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